Cas no 88546-55-8 (Omeprazole metabolite Omeprazole sulfone)

Omeprazole metabolite Omeprazole sulfone structure
88546-55-8 structure
Product Name:Omeprazole metabolite Omeprazole sulfone
CAS-Nr.:88546-55-8
MF:C17H19N3O4S
MW:361.415462732315
MDL:MFCD00869772
CID:721517
PubChem ID:329818824
Update Time:2024-12-09

Omeprazole metabolite Omeprazole sulfone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole
    • Omeprazole Related Compound A
    • Omeprazole Sulfone
    • 1H-Benzimidazole, 6-methoxy -2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-
    • 5-methoxy-2-[[(4-methxoy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole(omeprazole-sulfone)
    • Omeprazole metabolite Omeprazole sulfone
    • Omeprazole sulphone
    • 1H-Benzimidazole,6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]
    • BEN501
    • OMeprazole Related CoMpound A (AS)
    • 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole
    • 5-Methoxy-2-{[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl}-1H-benzimidazole
    • 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole
    • 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole
    • 1H-Benzimidazole, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]- (9CI)
    • 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole (ACI)
    • 2-[(3,5-Dimethyl-4-methoxy-2-pyridyl)methylsulfonyl]-5-methoxy-1H-benzimidazole
    • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole
    • H 168/66
    • Omeprazole Impurity Ⅰ
    • Omeprazole impurity D
    • 5-METHOXY-2-(((4-METHOXY-3,5-DIMETHYLPYRIDIN-2-YL)METHYL)SULFONYL)-1H-BENZIMIDAZOLE
    • MFCD00869772
    • 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulonyl]-1H-benzimidazole
    • 5-METHOXY-2-[(4-METHOXY-3,5-DIMETHYLPYRIDIN-2-YL)METHANESULFONYL]-1H-1,3-BENZODIAZOLE
    • OMEPRAZOLE MAGNESIUM IMPURITY D (EP IMPURITY)
    • 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfonyl]-1H-1,3-benzodiazole
    • AC-26336
    • NS00003072
    • Omeprazole sulfone, analytical standard
    • A1-03336
    • Omeprazole impurity D, European Pharmacopoeia (EP) Reference Standard
    • UNII-76X040Z74O
    • 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methane)sulfonyl)-1H-1,3-benzodiazole
    • OMEPRAZOLE IMPURITY D (EP IMPURITY)
    • AKOS016008021
    • OMEPRAZOLE IMPURITY D [EP IMPURITY]
    • DTXCID40159607
    • 6-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl}-1H-benzimidazole
    • Q27266521
    • SCHEMBL2340649
    • AKOS040733915
    • NCGC00485902-01
    • 76X040Z74O
    • 5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethanesulfonyl)-1H-benzoimidazole
    • 1H-Benzimidazole, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfonyl)-
    • 5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphonyl]-1H-benzimidazole (Omeprazole Sulphone)
    • BCP05850
    • 88546-55-8
    • SY036683
    • 1ST159014
    • CHEBI:166518
    • HY-G0007
    • STL452970
    • CHEMBL1344
    • DTXSID40237116
    • DA-66338
    • 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl)-1H-benzo[d]imidazole
    • OmeprazolemetaboliteOmeprazolesulfone
    • 5-methoxy-2-{[(4-methoxy-3,5-dimeth-yl-2-pyridyl)methyl]sulfonyl}benzimidazole
    • BDBM50139805
    • 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole
    • Omeprazole sulfone;Omeprazole sulphone
    • 6-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methane]sulfonyl}-1H-1,3-benzodiazole
    • OMEPRAZOLE MAGNESIUM IMPURITY D [EP IMPURITY]
    • AS-64817
    • Omeprazole-sulfone
    • MDL: MFCD00869772
    • Inchi: 1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
    • InChI-Schlüssel: IXEQEYRTSRFZEO-UHFFFAOYSA-N
    • Lächelt: O=S(CC1C(C)=C(OC)C(C)=CN=1)(C1NC2C(=CC=C(C=2)OC)N=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 361.11000
  • Monoisotopenmasse: 361.10962727g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 553
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topologische Polaroberfläche: 103Ų

Experimentelle Eigenschaften

  • Dichte: 1.3±0.1 g/cm3
  • Schmelzpunkt: 80-82°C
  • Siedepunkt: 599.3°C at 760 mmHg
  • Flammpunkt: 316.2±32.9 °C
  • PSA: 102.55000
  • LogP: 3.64660
  • Dampfdruck: 0.0±1.7 mmHg at 25°C

Omeprazole metabolite Omeprazole sulfone Sicherheitsinformationen

Omeprazole metabolite Omeprazole sulfone Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

Omeprazole metabolite Omeprazole sulfone Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-G0007-5mg
Omeprazole sulfone
88546-55-8 98.92%
5mg
¥1200 2024-04-15
MedChemExpress
HY-G0007-10mg
Omeprazole sulfone
88546-55-8 98.92%
10mg
¥1900 2024-04-15
Chemenu
CM160649-50mg
5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole
88546-55-8 98%
50mg
$458 2021-08-05
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY036683-1g
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfonyl]benzimidazole
88546-55-8 ≥95%
1g
¥6758.00 2025-04-12
TRC
O635025-5mg
Omeprazole Sulfone
88546-55-8
5mg
$ 142.00 2023-09-06
TRC
O635025-10mg
Omeprazole Sulfone
88546-55-8
10mg
$ 227.00 2023-09-06
TRC
O635025-25mg
Omeprazole Sulfone
88546-55-8
25mg
$ 552.00 2023-09-06
TRC
O635025-50mg
Omeprazole Sulfone
88546-55-8
50mg
$1047.00 2023-05-17
TRC
O635025-100mg
Omeprazole Sulfone
88546-55-8
100mg
$1731.00 2023-05-17
abcr
AB455990-5 mg
Omeprazole sulfone, 98%; .
88546-55-8 98%
5mg
€210.90 2023-07-18

Omeprazole metabolite Omeprazole sulfone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium bicarbonate Solvents: Dichloromethane ;  rt → -5 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 °C
Referenz
Preparation of two impurities of omeprazole
Hao, Linghua; Li, Wei; Wei, Jinzhao; Chen, Shuai; Wu, Song, Zhongguo Yiyao Gongye Zazhi, 2009, 40(2), 97-98

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Ethanol ,  Water ;  48 h, pH 7.6, 30 °C
Referenz
A study on the effect of various physicochemical parameters on biosulphoxidation of omeprazole intermediate
Sandhyavali, M. S.; Brahmani Priyadarshini, S. R.; Katta, Deepa Rani, Research Journal of Pharmaceutical, 2011, 2(4), 373-381

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Titanium isopropoxide ,  (4S,5S,15S,16S,26S,27S)-10,21,32-Trimethyl-4,5,15,16,26,27-hexaphenyl-3,6,14,17,… Solvents: Toluene ,  Water ;  1 h, 25 °C
1.2 25 °C → 50 °C; 1 h, 50 °C; 50 °C → 25 °C
1.3 Reagents: Cumene hydroperoxide ,  Diisopropylethylamine Solvents: Cumene ;  1 h, 25 °C
Referenz
Catalytic Asymmetric Synthesis of Esomeprazole by a Titanium Complex with a Hexa-aza-triphenolic Macrocycle Ligand
Song, Weiguo; Dong, Liangjun; Zhou, Yuhan; Fu, Yongqiang; Xu, Wenfang, Synthetic Communications, 2015, 45(1), 70-77

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Benzoic acid, 4-(dimethylamino)-, lithium salt (1:1) Catalysts: Iron(III) acetylacetonate ,  2,4-Dichloro-6-[(E)-[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]phe… Solvents: Ethyl acetate ;  60 min, 25 °C
1.2 Reagents: Hydrogen peroxide Solvents: Ethyl acetate ;  -15 °C; 10 h, -15 °C; 14 h, -13 - -9 °C
Referenz
Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation
Nishiguchi, Shigenobu; Izumi, Takuhiro; Kouno, Takayoshi; Sukegawa, Junpei; Ilies, Laurean ; et al, ACS Catalysis, 2018, 8(10), 9738-9743

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) ,  Potassium nitrate Solvents: Water ;  24 h, 328 K
Referenz
Kinetics and mechanism of uncatalyzed oxidation of omeprazole by alkaline potassium permanganate
Shashidhar, S.; Shastry, Vidyavati; Sateesh, B. C., International Journal of Pharmacy and Pharmaceutical Research, 2018, 13(2), 59-71

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Hydrogen peroxide Catalysts: Ammonium molybdenum oxide ((NH4)6Mo7O24), hydrate (1:4) Solvents: Methyl ethyl ketone ,  Water ;  30 min, 0 °C; 0 °C
Referenz
Process for preparation of proton pump inhibitors of benzimidazole derivatives
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Cumene hydroperoxide Catalysts: Titanium isopropoxide ,  Water ,  (2S,3S)-2,3-Dihydroxy-N1,N4-bis(phenylmethyl)butanediamide Solvents: Toluene ;  2 h, 30 °C
Referenz
Catalytic asymmetric oxidation of 1H-benzimidazolyl pyridinylmethyl sulfides with cumene hydroperoxide catalyzed by a titanium complex with (S,S)-N,N'-dibenzyl tartramide ligand
Che, Guoyong; Xiang, Jing; Tian, Tian; Huang, Qingfei; Cun, Linfeng; et al, Tetrahedron: Asymmetry, 2012, 23(6-7), 457-460

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Hydrogen peroxide ,  STS (complexing agent) Catalysts: Protein (human SynSV6-8 cell pre-B lymphocyte growth-supporting) Solvents: Water
Referenz
Synthesis and evaluation of omeprazole-based derivatives as eco-friendly corrosion inhibitors for Q235 steel in hydrochloric acid
Liu, Ying; Wang, Zhuo; Chen, Xiao; Zhang, Zhilin; Wang, Baozheng; et al, Journal of Environmental Chemical Engineering, 2022, 10(6),

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide ,  Ammonium molybdate ((NH4)2MoO4) Solvents: Water ;  90 min, pH 9.3, 20 - 25 °C
1.2 Reagents: Sodium thiosulfate
1.3 Reagents: Acetic acid Solvents: Water ;  pH 9.1
Referenz
Monitoring and Quantification of Omeprazole Synthesis Reaction by In-Line Raman Spectroscopy and Characterization of the Reaction Components
Sahnic, Damir; Mestrovic, Ernest; Jednacak, Tomislav; Habinovec, Iva; Parlov Vukovic, Jelena; et al, Organic Process Research & Development, 2016, 20(12), 2092-2099

Omeprazole metabolite Omeprazole sulfone Raw materials

Omeprazole metabolite Omeprazole sulfone Preparation Products

Omeprazole metabolite Omeprazole sulfone Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:88546-55-8)奥美拉唑杂质A
Bestellnummer:LE27022270
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 13:01
Preis ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:88546-55-8)Omeprazole metabolite Omeprazole sulfone
Bestellnummer:A855315
Bestandsstatus:in Stock
Menge:250mg/1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:54
Preis ($):174.0/467.0
Email:sales@amadischem.com

Omeprazole metabolite Omeprazole sulfone Verwandte Literatur

Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88546-55-8)奥美拉唑杂质A
LE27022270
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
Email
Amadis Chemical Company Limited
(CAS:88546-55-8)Omeprazole metabolite Omeprazole sulfone
A855315
Reinheit:99%/99%
Menge:250mg/1g
Preis ($):174.0/467.0
Email